Product packaging for BKI-1708(Cat. No.:)

BKI-1708

Cat. No.: B1192388
M. Wt: 394.475
InChI Key: MMLFTESUTQGDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BKI-1708 is a bumped kinase inhibitor (BKI) specifically optimized to target and inhibit calcium-dependent protein kinase 1 (CDPK1), an enzyme essential for the survival of apicomplexan parasites . This compound is based on a 5-aminopyrazole-4-carboxamide scaffold and exhibits high potency against a broad spectrum of parasites, demonstrating in vitro IC50 values of 120 nM for Toxoplasma gondii and 480 nM for Neospora caninum , while showing no cytotoxicity to human foreskin fibroblasts at concentrations up to 25 μM . Its mechanism of action involves disrupting critical processes in the parasite life cycle; exposure to this compound induces the formation of multinucleated schizont-like complexes, where continued nuclear division occurs but the newly formed intracellular zoites fail to complete cytokinesis and are rendered non-infective . This compound has shown remarkable in vivo efficacy in mouse models of congenital toxoplasmosis and neosporosis. Oral administration at 20 mg/kg/day significantly reduced cerebral parasite loads and vertical transmission without interfering with pregnancy . Furthermore, recent studies highlight its profound efficacy against Cryptosporidium parvum . In the IFNγ-KO mouse infection model, a daily oral dose as low as 15 mg/kg for three days completely suppressed oocyst shedding . This compound also demonstrates excellent systemic exposure and is metabolized into an active metabolite (M2), which itself shows sub-micromolar anti-Cryptosporidium activity and contributes to the overall therapeutic effect . The compound has shown a wide safety margin in pre-clinical studies across multiple species, including mice, rats, and dogs, supporting its potential for further therapeutic development . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.475

IUPAC Name

5-Amino-3-(6-cyclopropoxynaphthalen-2-yl)-1-(3-hydroxy-2,2-dimethylpropyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C22H26N4O3/c1-22(2,12-27)11-26-20(23)18(21(24)28)19(25-26)15-4-3-14-10-17(29-16-7-8-16)6-5-13(14)9-15/h3-6,9-10,16,27H,7-8,11-12,23H2,1-2H3,(H2,24,28)

InChI Key

MMLFTESUTQGDRQ-UHFFFAOYSA-N

SMILES

O=C(C1=C(N)N(CC(C)(C)CO)N=C1C2=CC=C3C=C(OC4CC4)C=CC3=C2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BKI-1708;  BKI 1708;  BKI1708; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Bki 1708 Action

Primary Target Identification and Characterization

Apicomplexan Calcium-Dependent Protein Kinase 1 (CDPK1) as the Core Molecular Target

BKI-1708 is a bumped kinase inhibitor specifically optimized to target Apicomplexan Calcium-Dependent Protein Kinase 1 (CDPK1) sigmaaldrich.comfishersci.fimedkoo.comnih.govnih.govsemanticscholar.orgmdpi.comnih.govnih.gov. CDPK1 is an enzyme exclusively found in apicomplexan parasites and plays a critical role in essential parasite functions, including motility, host cell invasion, and egress sigmaaldrich.commedkoo.comnih.govsemanticscholar.orgnih.govresearchgate.net. The absence of CDPK1 in mammalian hosts makes it an attractive and selective target for drug development nih.govnih.govresearchgate.net.

Research has demonstrated the potent inhibitory activity of this compound against CDPK1. For instance, this compound exhibits an IC50 value of 0.7 nM against Cryptosporidium parvum CDPK1 nih.gov. At the cellular level, exposure of T. gondii and N. caninum tachyzoite-infected fibroblasts to 2.5 µM this compound in vitro induces the formation of multinucleated schizont-like complexes (MNCs) sigmaaldrich.comfishersci.fimedkoo.comsemanticscholar.orgnih.gov. Within these complexes, continued nuclear division occurs, but newly formed intracellular zoites fail to finalize cytokinesis, thus preventing the formation of infective tachyzoites sigmaaldrich.comfishersci.fimedkoo.comsemanticscholar.orgnih.gov. This morphological and developmental disruption highlights the crucial role of CDPK1 inhibition in the parasitic life cycle.

Table 1: In Vitro Inhibitory Concentrations of this compound

TargetIC50 (nM)
Cryptosporidium parvum CDPK10.7
Toxoplasma gondii β-galactosidase120
Neospora caninum β-galactosidase480

Note: IC50 values represent the half-maximal inhibitory concentration. sigmaaldrich.comfishersci.fimedkoo.comsemanticscholar.orgnih.govnih.gov

Allosteric or ATP-Competitive Binding Modalities of this compound

Bumped kinase inhibitors, including this compound, are characterized as ATP-competitive inhibitors nih.govresearchgate.net. This means they bind to the ATP-binding pocket of the kinase, competing with ATP for this site nih.govresearchgate.netuni.lu. The selectivity of BKIs for apicomplexan CDPK1 over mammalian kinases arises from a unique structural feature: apicomplexan CDPK1 proteins possess a small glycine (B1666218) "gatekeeper" residue within their ATP-binding pocket nih.govresearchgate.net. This small residue creates a hydrophobic sub-pocket that BKIs are specifically designed to occupy, a feature generally absent or sterically hindered in human kinases, which typically have larger gatekeeper residues nih.govresearchgate.net. By binding to this catalytic site, this compound prevents the phosphorylation of substrates, thereby disrupting essential kinase-mediated processes within the parasite uni.lu.

Analysis of Off-Target Interactions and Selectivity

Investigation of Host Kinase Selectivity (e.g., SRC, hERG)

This compound is synthesized on a 5-aminopyrazole-4-carboxamide (AC) scaffold, a structural class considered to offer a safer profile compared to pyrazolopyrimidine (PP) based BKIs fishersci.finih.govnih.gov. This scaffold contributes to reduced interference with human kinases, a critical aspect for drug safety.

Specifically, AC-based BKIs, such as the related compound BKI-1748, demonstrate low interference with the human ether-à-go-go related gene (hERG) channel, indicating reduced cardiovascular liability fishersci.finih.govnih.gov. BKI-1748 did not inhibit hERG K+ channel activity at concentrations below 21.5 µM nih.gov. Furthermore, BKI-1748 showed no inhibition at 10 µM against SRC, a mammalian protein kinase with a small gatekeeper residue, suggesting minimal off-target kinase inhibition in human systems nih.gov.

Beyond specific kinase assays, this compound has shown a favorable general safety profile in host cells and model organisms. It did not affect the viability of human foreskin fibroblasts (HFF) at concentrations up to 25 µM sigmaaldrich.comfishersci.fimedkoo.comsemanticscholar.orgnih.gov. In developmental toxicity studies, this compound did not impair zebrafish (Danio rerio) embryo development during the first 96 hours post-hatching at concentrations up to 2 µM sigmaaldrich.comfishersci.fimedkoo.comnih.gov. Comparative studies with other BKI analogs, such as BKI-1770 and BKI-1841, have also indicated that this compound does not induce bone toxicity or neurological effects in mice, distinguishing it as a promising candidate for further evaluation.

Identification of Non-Kinase Binding Proteins

While CDPK1 is the primary molecular target, investigations using affinity chromatography combined with mass spectrometry have revealed that BKIs, including BKI-1748 (a related AC compound), can interact with other proteins beyond kinases fishersci.fi. These studies suggest that BKIs may also affect essential pathways such as translation and RNA processing in both parasites and host cells fishersci.fi.

Detailed proteomic analyses using BKI-1748 have identified various binding proteins:

In Neospora caninum, 12 proteins were found to bind specifically to BKI-1748 alone, while 105 proteins, including NcCDPK1, bound to both BKI-1748 and quinine.

In Danio rerio, 13 proteins specifically bound to BKI-1748, and 98 proteins bound to both BKI-1748 and quinine.

Table 2: BKI-1748 Binding Proteins Identified by Affinity Chromatography

OrganismProteins Binding Specifically to BKI-1748Proteins Binding to Both BKI-1748 and Quinine (including CDPK1)
Neospora caninum12105
Danio rerio1398

Note: Data for BKI-1748, a related compound with a similar scaffold.

RNA Binding and Modification Protein Interactions

A significant observation from these studies is that a majority of the identified BKI-1748 binding proteins in both N. caninum and D. rerio are involved in RNA binding and modification, particularly in splicing processes. Furthermore, in Cryptosporidium parvum and human colon tumor (HCT-8) host cells, the largest subset of BKI-1748 binding proteins was also associated with RNA binding and modification, with a particular focus on ribosomal proteins and those involved in RNA splicing. These findings suggest that BKI-1748, and potentially other AC-scaffold BKIs like this compound, interact with targets involved in common, essential eukaryotic pathways such as translation and RNA processing, in addition to their primary kinase inhibition. The datasets also included proteins involved in DNA binding or modification and key steps of intermediate metabolism.

Preclinical Pharmacological and Efficacy Investigations of Bki 1708

In Vitro Activity and Selectivity Profiling

BKI-1708 demonstrates potent inhibitory effects against several apicomplexan parasites in vitro, coupled with a favorable selectivity profile against host cells and mammalian kinases.

This compound exhibits significant in vitro potency against a spectrum of apicomplexan parasites. For Toxoplasma gondii, the compound shows an inhibitory concentration 50% (IC50) of 120 nM. Against Neospora caninum, its IC50 is 480 nM nih.govresearchgate.netsemanticscholar.orgmdpi.comnih.govnih.gov. In the context of Cryptosporidium parvum, this compound has demonstrated in vitro efficacy, and an identified hemiaminal metabolite (M2) maintains sub-micromolar activity against this parasite bldpharm.comnih.govmedkoo.com. Furthermore, this compound displays an IC50 of 42 nM against Sarcocystis neurona.

Electron microscopy studies have elucidated the mechanism of action against T. gondii, revealing that exposure of tachyzoite-infected fibroblasts to this compound (at 2.5 µM in vitro) induces the formation of multinucleated schizont-like complexes (MNCs). These complexes are characterized by ongoing nuclear division but a failure in cytokinesis, resulting in the formation of newly formed intracellular zoites that lack the outer plasma membrane and are consequently unable to form infective tachyzoites nih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov.

Table 1: In Vitro Potency of this compound Against Apicomplexan Parasites

Parasite SpeciesIC50 (nM)
Toxoplasma gondii120
Neospora caninum480
Sarcocystis neurona42

This compound, as a bumped-kinase inhibitor, is designed to selectively target apicomplexan calcium-dependent protein kinase 1 (CDPK1) medkoo.comnih.govnih.govresearchgate.netbldpharm.comsemanticscholar.org. This selectivity is crucial given the absence of CDPK1 homologs in mammalian cells, minimizing potential off-target effects researchgate.net. Compounds structurally based on the 5-aminopyrazole-4-carboxamide (AC) scaffold, such as this compound, are considered to exhibit lower interference with the human ether-á-go-go related gene (hERG) and reduced cardiovascular liability compared to earlier pyrazolopyrimidine (PP) based BKIs medkoo.comresearchgate.net. For instance, BKI-1748, a related AC compound, did not inhibit hERG K+ channel activity at concentrations below 21.5 µM and showed minimal inhibition of SRC, a mammalian protein kinase with a small gatekeeper residue, at 10 µM, indicating low off-target mammalian kinase inhibition medkoo.com.

Assessments of host cell compatibility have demonstrated that this compound does not impair the viability of human foreskin fibroblasts (HFF) at concentrations up to 25 µM nih.govresearchgate.netsemanticscholar.orgmdpi.com. Additionally, studies in zebrafish (Danio rerio) embryos showed no adverse effects on early embryo development during the first 96 hours following egg hatching at concentrations up to 2 µM nih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov. Importantly, unlike some other BKI analogs, this compound exhibited no signs of bone toxicity or neurological effects in mice medkoo.com.

Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in various preclinical animal models have characterized the absorption, distribution, and metabolic fate of this compound.

In mice, oral administration of this compound at 20 mg/kg/day for five consecutive days resulted in drug plasma levels ranging from 0.14 to 4.95 µM nih.govresearchgate.netsemanticscholar.org. The compound demonstrated good systemic distribution in mice bldpharm.com.

In horses, preliminary intravenous PK studies showed that plasma levels initiated at 4 µM, followed by an initial distribution phase and a terminal phase, with a half-life of 2 hours. Subsequent single and multi-dose oral PK studies in horses determined the bioavailability to be approximately 50%, with a half-life of 15 hours. Steady-state plasma levels were rapidly achieved, with peak concentrations of 1 µM and trough levels of 0.3 µM, which are sufficient to inhibit S. neurona replication. However, therapeutic levels of this compound were not achieved in the cerebrospinal fluid (CSF) and central nervous system (CNS) tissues of horses dosed up to 15 mg/kg.

In calves, this compound has demonstrated efficacy in the C. parvum newborn calf model medkoo.com. A significant safety index was observed between the systemic concentrations achieved in mice and calves at efficacious dosing and the concentrations associated with adverse reactions.

Investigations into the metabolic fate of this compound indicate that it is predominantly cleared by the cytochrome P450 enzyme CYP3A4. Furthermore, this compound undergoes in vivo conversion by CYP450 enzymes into a hemiaminal metabolite (M2), which retains anti-parasitic activity bldpharm.com. This metabolite is cleared slowly, contributing to a sustained anti-parasitic effect. The clearance values for this compound predicted from in vitro data showed less than a 3-fold difference compared to the values observed in in vivo studies across mice, rats, dogs, and non-human primates.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesRoute of AdministrationDose (mg/kg/day)Plasma Levels (µM)Half-life (hours)Bioavailability (%)Primary Clearance
MiceOral20 (for 5 days)0.14 - 4.95N/AN/AN/A
HorsesIntravenousN/AStarting at 42N/AN/A
HorsesOralN/APeak 1, Trough 0.315~50N/A
Various (predicted)N/AN/AN/AN/AN/ACYP3A4

Pharmacokinetic Parameter Determination

Pharmacokinetic (PK) studies of this compound have been conducted in various animal models, including mice and horses, to assess its systemic exposure, distribution, and elimination. In mice, oral administration of this compound at 20 mg/kg/day for five consecutive days resulted in plasma drug levels ranging from 0.14 to 4.95 µM nih.govnih.govresearchgate.net. A metabolite of this compound, designated M2, was identified and demonstrated good systemic distribution in mice, reaching levels 7-fold higher than this compound in plasma and over 3-fold higher in the gastrointestinal tract argentina.gob.ar.

In horses, preliminary intravenous PK studies indicated that this compound plasma levels initially reached 4 µM, followed by a terminal half-life of 2 hours uky.edu. Subsequent single and multi-dose oral PK studies in horses estimated the bioavailability of this compound to be approximately 50%, with a longer half-life of 15 hours. These studies showed that steady-state plasma levels of 1 µM (peak) and 0.3 µM (trough) were rapidly achieved, exceeding the concentration required to inhibit Sarcocystis neurona replication uky.edu.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelAdministration RouteDose (mg/kg/day)Plasma Levels (Range/Peak/Trough)Elimination Half-lifeBioavailability
MiceOral20 (for 5 days)0.14 - 4.95 µM (range) nih.govnih.govresearchgate.netNot specifiedNot specified
HorsesIntravenousNot specified4 µM (initial peak) uky.edu2 hours (IV) uky.eduNot applicable
HorsesOralNot specified1 µM (peak), 0.3 µM (trough) uky.edu15 hours (oral) uky.edu~50% uky.edu

Target Engagement and Pharmacodynamic Correlates in Animal Models

Efficacy Studies in Non-Human Animal Models of Parasitic Infections

This compound has demonstrated potent efficacy in various non-human animal models of apicomplexan infections.

Murine Models of Apicomplexan Infections

This compound has shown significant efficacy in murine models of Cryptosporidium parvum infection. In the C. parvum IFNγ-KO mouse infection model, orally administered this compound at doses as low as 15 mg/kg daily for 3 days completely suppressed oocyst shedding argentina.gob.ar. Another study found this compound to be efficacious at 8 mg/kg dosed once daily (QD) for 5 days in a mouse model of cryptosporidiosis acs.orgnih.gov. The M2 metabolite of this compound also fully suppressed oocyst shedding in the mouse model at a dosage as low as 8 mg/kg for 3 days argentina.gob.ar.

Table 2: Efficacy of this compound in Murine Cryptosporidiosis Models

Parasite SpeciesAnimal ModelDose (mg/kg/day)Duration of TreatmentOutcome MeasuredKey Finding
C. parvumIFNγ-KO mouse153 daysOocyst sheddingComplete suppression of oocyst shedding argentina.gob.ar
C. parvumMouse model85 days (QD)EfficacyEfficacious acs.orgnih.gov
C. parvum (M2 metabolite)Mouse model83 daysOocyst sheddingFull suppression of oocyst shedding argentina.gob.ar

Table 3: Efficacy of this compound in Murine Toxoplasma gondii and Neospora caninum Models

Parasite SpeciesAnimal ModelDose (mg/kg/day)Duration of TreatmentOutcome MeasuredKey Finding
T. gondiiPregnant mice20Days 9-13 of pregnancyCerebral parasite load, vertical transmissionSignificantly decreased cerebral parasite loads and reduced vertical transmission nih.govnih.govsemanticscholar.orgresearchgate.net
T. gondiiPregnant mice5Not specifiedNeonatal and postnatal mortalityReduced neonatal and postnatal mortality semanticscholar.org
N. caninumPregnant mice20Days 9-13 of pregnancyCerebral parasite load, vertical transmissionSignificantly decreased cerebral parasite loads and reduced vertical transmission nih.govnih.govsemanticscholar.orgresearchgate.net

Advanced Methodologies in Bki 1708 Research

Synthetic Chemistry Approaches for 5-Aminopyrazole-4-carboxamide Scaffold Derivatization

The 5-aminopyrazole-4-carboxamide (AC) scaffold forms the core structure of BKI-1708 and other potent bumped kinase inhibitors nih.gov. The synthesis of these AC BKIs typically follows established procedures nih.gov. This process generally involves the reaction of a quinoline (B57606) or naphthyl aldehyde with a hydrazine (B178648) in ethanol, yielding a hydrazone intermediate nih.gov. Subsequent bromination of this intermediate with N-bromosuccinimide (NBS) is followed by a reaction with a cyanoacetamide anion, which is generated in situ, to afford the final 5-aminopyrazole-4-carboxamide product nih.gov. A significant portion of the synthetic effort in developing these compounds is dedicated to creating diverse quinoline or naphthyl aldehydes and hydrazines with desired substitutions, allowing for systematic derivatization and optimization of the scaffold's properties nih.gov. This iterative synthetic process is crucial for exploring structure-activity relationships and improving efficacy and selectivity.

Structural Biology Techniques for Target-Ligand Interaction Elucidation (e.g., X-ray crystallography, molecular modeling)

Structural biology techniques are indispensable for understanding how BKIs, including this compound, interact with their parasitic targets at a molecular level. Bumped kinase inhibitors are designed to fit into a hydrophobic sub-pocket within the ATP binding pocket of apicomplexan CDPK1, which is characterized by a small glycine (B1666218) gatekeeper residue nih.govresearchgate.net.

X-ray crystallography plays a pivotal role in this process, providing high-resolution three-dimensional structures of CDPK1 in complex with inhibitors. For instance, the crystal structure of Plasmodium falciparum CDPK4 (PfCDPK4) (PDB: 4QOX), a related calcium-dependent protein kinase, has provided critical insights into its binding pocket, facilitating the design of selective inhibitors nih.gov. Computational modeling, including molecular docking and molecular dynamics (MD) simulations, complements crystallographic data by predicting binding affinities and analyzing the dynamic interactions between the inhibitor and its target nih.gov. These in silico approaches guide the iterative design process, allowing researchers to optimize functional groups and predict the impact of structural modifications on binding and selectivity researchgate.netnih.gov. For example, molecular dynamics simulations have been used to assess the stability and compactness of protein-ligand complexes, revealing conformational shifts upon ligand binding nih.gov.

High-Throughput and High-Content Screening Methodologies for Compound Optimization

High-throughput screening (HTS) and high-content screening (HCS) are fundamental methodologies employed in the optimization of this compound and related compounds. HTS allows for the rapid evaluation of large chemical libraries against specific biological targets or phenotypic readouts. In the development of BKIs, HTS has been integrated into pipelines to quickly assess off-target activity, such as hERG inhibition, which is crucial for identifying potential cardiotoxicity liabilities early in the drug design process researchgate.net. Functional assays measuring thallium ion flux, for example, are used in HTS to directly measure hERG channel activity and inform subsequent drug design by identifying structure-activity relationships (SAR) researchgate.net.

High-content screening, which involves the automated analysis of multiple parameters from individual cells or organisms, provides more detailed insights into the cellular effects of compounds. This allows for the optimization of compounds based on their impact on parasite proliferation, morphology, and specific cellular processes, rather than just target binding. Unbiased genomic screening approaches, including massively parallel reporter assays (MPRA) and genome-wide CRISPR/Cas9-based knockout (GeCKO) screens, are also utilized to identify genetic variants and genes that influence the efficacy of antiparasitic compounds or parasite tolerance mechanisms researchgate.net.

Proteomic and Interactomic Analyses for Comprehensive Target Identification

While CDPK1 is the primary and well-established target of bumped kinase inhibitors, proteomic and interactomic analyses are employed to comprehensively identify all proteins that interact with BKIs, both in parasites and host cells. This is crucial for understanding the full spectrum of a compound's mechanism of action and identifying potential off-target effects.

Proteomic analysis of T. gondii, N. caninum, and B. besnoiti cells treated with this compound has revealed differentially regulated proteins compared to untreated parasites, with distinct differences across species researchgate.net. Differential affinity chromatography, using matrix-bound BKIs like BKI-1748 (a related 5-aminopyrazole-4-carboxamide compound) coupled to epoxy-activated sepharose columns, followed by mass spectrometry, has been used to identify BKI-binding proteins from parasite and host cell extracts researchgate.netnih.govucm.es. These studies have confirmed CDPK1 as a key binding partner in N. caninum nih.gov. However, they have also shown that some BKIs can interact with other targets, including proteins involved in RNA binding and modification, ribosomal proteins, and proteins involved in RNA splicing in both parasitic and host cells nih.govucm.es. These findings suggest that BKIs may exert their effects through multiple pathways beyond direct CDPK1 inhibition, impacting common, essential cellular processes nih.govucm.es.

Development and Validation of In Vitro and In Vivo Infection Models

The development and validation of robust in vitro and in vivo infection models are critical for evaluating the efficacy of this compound and advancing it as a therapeutic candidate.

In Vitro Models:

Cell Culture Assays: this compound has been extensively tested in in vitro cell culture models. For instance, it exhibited in vitro IC₅₀ values of 120 nM for T. gondii and 480 nM for N. caninum β-galactosidase expressing strains when tested on human foreskin fibroblasts (HFF) nih.govmdpi.comnih.govnih.gov. This compound did not impair HFF viability at concentrations up to 25 µM nih.govmdpi.comnih.govnih.gov.

Electron Microscopy: Electron microscopy studies have shown that exposure of tachyzoite-infected fibroblasts to this compound (e.g., at 2.5 µM) induces the formation of multinucleated schizont-like complexes (MNCs) nih.govmdpi.comnih.govnih.gov. These MNCs are characterized by continued nuclear division and contain newly formed intracellular zoites that lack an outer plasma membrane and are unable to complete cytokinesis to form infective tachyzoites nih.govmdpi.comnih.govnih.gov.

In Vivo Models:

Mouse Models: this compound has demonstrated significant efficacy in various mouse infection models.

Cryptosporidiosis: Oral administration of this compound at doses as low as 8 mg/kg daily for 5 days was found to be efficacious against C. parvum in infected mice, completely suppressing oocyst shedding in the IFNγ-KO mouse model at 15 mg/kg daily for 3 days researchgate.netnih.gov.

Toxoplasmosis and Neosporosis: In experimentally infected pregnant mice, oral application of this compound at 20 mg/kg/day for five consecutive days significantly decreased cerebral parasite loads and reduced vertical transmission of N. caninum and T. gondii without interfering with pregnancy researchgate.netnih.govmdpi.comnih.govnih.gov.

Calf Diarrhea Models: this compound has shown clinical efficacy in Cryptosporidium parvum calf diarrhea models researchgate.net. While some other BKIs (BKI-1770, BKI-1841) showed efficacy in reducing diarrhea and oocyst excretion in newborn calf models, they caused hyperflexion of limbs. This compound, however, did not show signs of bone toxicity or neurological effects in mice, making it a viable candidate for further evaluation.

Horse Models: this compound has also been investigated for its activity against Sarcocystis neurona, the causative agent of Equine Protozoal Myeloencephalitis (EPM). The half-maximal inhibitory concentration for S. neuronain vitro was determined to be 42 nM. Preliminary pharmacokinetic studies in horses showed that this compound was well tolerated, with oral bioavailability estimated at 50% and a half-life of 15 hours, achieving plasma levels in excess of those needed to inhibit S. neurona replication.

These comprehensive in vitro and in vivo studies are crucial for validating the therapeutic potential of this compound and informing its continued development.

Data Tables

Here are interactive data tables summarizing key research findings related to this compound:

Table 1: In Vitro Efficacy of this compound against Apicomplexan Parasites

Parasite SpeciesIC₅₀ / EC₅₀ ValueHost Cell LineReference
Toxoplasma gondii120 nM (IC₅₀)Human Foreskin Fibroblasts (HFF) nih.govmdpi.comnih.govnih.gov
Neospora caninum480 nM (IC₅₀)Human Foreskin Fibroblasts (HFF) nih.govmdpi.comnih.govnih.gov
Sarcocystis neurona42 nM (IC₅₀)Not specified (in vitro)

Table 2: In Vivo Efficacy of this compound in Mouse Models

Parasite SpeciesAnimal ModelDosage (Oral)OutcomeReference
Cryptosporidium parvumIFNγ-KO Mouse8 mg/kg/day for 5 daysEfficacious, no toxicity up to 200 mg/kg nih.gov
Cryptosporidium parvumIFNγ-KO Mouse15 mg/kg/day for 3 daysCompletely suppressed oocyst shedding researchgate.net
Toxoplasma gondiiPregnant Mouse20 mg/kg/day for 5 days (days 9-13 of pregnancy)Decreased cerebral parasite loads, reduced vertical transmission nih.govmdpi.comnih.govnih.gov
Neospora caninumPregnant Mouse20 mg/kg/day for 5 days (days 9-13 of pregnancy)Decreased cerebral parasite loads, reduced vertical transmission nih.govmdpi.comnih.govnih.gov

Toxicological Evaluation in Preclinical Models

Preclinical Toxicological Screening in Vertebrate Models

Studies in rodent models have provided insights into the systemic and specific organ toxicity of BKI-1708. In mice, this compound demonstrated no gross signs of toxicity when administered at doses up to 100 mg/kg over seven consecutive doses. Furthermore, blood chemistry and histological examinations revealed no apparent abnormalities when compared to control animals. Unlike some other bumped kinase inhibitors (BKIs) such as BKI-1770 and BKI-1745, this compound did not induce significant increases in the width of the epiphyseal growth plate, indicating an absence of bone toxicity. Additionally, no neurological effects were observed in mice treated with this compound. One study reported no observable signs of toxicity in mice at daily doses up to 200 mg/kg for seven days. nih.govnih.govresearchgate.net

In rats, toxicology studies indicated that this compound possessed a safety margin greater than 22. These studies also confirmed the absence of cardiotoxicity in rats. In vitro investigations utilizing hepatocytes and cytochrome P450 (CYP450) enzymes suggested that this compound is primarily cleared by CYP3A4. nih.govnih.gov

Table 1: Rodent Toxicological Findings for this compound

ModelEndpointFindingSource
MiceGross signs of toxicityNo gross signs of toxicity observed at doses up to 100 mg/kg over seven doses. nih.gov
MiceBone toxicity (epiphyseal growth plate)No significant increase in epiphyseal growth plate width. nih.govnih.gov
MiceNeurological effectsNo signs of neurological effects observed. nih.govnih.gov
MiceBlood chemistry and histologyNo apparent abnormalities compared to control animals. nih.gov
MiceGeneral toxicityNo observable signs of toxicity up to 200 mg/kg/day for 7 days. researchgate.net
RatsSafety marginSafety margin greater than 22. nih.gov
RatsCardiotoxicityNo signs of cardiotoxicity. nih.gov

The potential embryotoxicity of this compound was assessed using zebrafish (Danio rerio) embryo development assays. These evaluations demonstrated that this compound did not affect the normal development of zebrafish embryos during the first 96 hours following egg hatching, even at concentrations up to 2 μM. sigmaaldrich.comnih.govnih.govherts.ac.uk

Table 2: Zebrafish Embryo Development Assay Findings for this compound

ModelEndpointFindingSource
Zebrafish (Danio rerio) embryosEmbryo developmentNo effect on embryo development observed during the first 96 hours following egg hatching at concentrations up to 2 μM. sigmaaldrich.comnih.govnih.govherts.ac.uk

In larger animal models, this compound has shown a favorable toxicological profile. Toxicology studies in dogs indicated a safety margin greater than 22 for this compound, with no signs of cardiotoxicity observed. nih.govnih.gov

While direct toxicity data for this compound in calves is not explicitly detailed, its favorable profile in rodent models, particularly the absence of bone toxicity and neurological effects, suggests a reduced risk compared to other BKI analogs like BKI-1770 and BKI-1841, which exhibited such issues in calves and rodents. nih.govnih.govnih.gov

No specific toxicological data for this compound in horses was found in the reviewed literature.

Table 3: Larger Animal Toxicological Findings for this compound

ModelEndpointFindingSource
DogsSafety marginSafety margin greater than 22. nih.gov
DogsCardiotoxicityNo signs of cardiotoxicity. nih.gov
CalvesBone/Neurological toxicityRodent studies (screening for these toxicities) indicated no bone toxicity or neurological effects, suggesting a favorable profile compared to other BKIs that showed issues in calves. nih.govnih.govnih.gov
HorsesGeneral toxicityNo specific data found.(N/A)

This compound is characterized by its 5-aminopyrazole-4-carboxamide (AC) scaffold, a structural feature associated with a favorable cardiovascular safety profile. Compounds with this scaffold, including this compound, exhibit low interference with the human ether-à-go-go related gene (hERG) channel. This low hERG inhibition is a critical indicator of reduced cardiovascular liability, as significant hERG channel block can lead to delayed cardiomyocyte repolarization and potential cardiac arrhythmias. The design and evaluation of BKIs, including this compound, have consistently incorporated hERG testing to mitigate potential cardiotoxicity risks. nih.govnih.govnih.govsigmaaldrich.comherts.ac.uk

Table 4: In Vitro Cardiovascular Liability Findings for this compound

AssayEndpointFindingSource
hERG channel assayhERG inhibitionLow interference with hERG, indicating reduced cardiovascular liability. nih.govnih.govnih.govsigmaaldrich.comherts.ac.uk

Future Research Directions and Perspectives for Bki 1708

Exploration of Central Nervous System Penetration in Animal Models

A crucial area for future investigation involves the comprehensive assessment of BKI-1708's ability to penetrate the central nervous system (CNS) in animal models. For diseases like Equine Protozoal Myeloencephalitis (EPM), caused by Sarcocystis neurona, defining drug levels within the CNS is identified as a vital next step wikipedia.org. Similarly, in the context of Toxoplasma gondii infections, which are known to cause damage to the CNS, ongoing research aims to develop BKIs that can achieve high systemic concentrations and effectively distribute to both the CNS and the fetus, while maintaining acceptable safety profiles for use during pregnancy mims.com. While this compound has been observed to reduce cerebral parasite loads in T. gondii and N. caninum infected mice, suggesting some level of CNS activity, explicit studies dedicated to characterizing its CNS penetration are essential for its therapeutic optimization wikipedia.orgbiosensis.comnih.gov. Importantly, this compound has not shown neurological effects in mice, distinguishing it from other BKI compounds and making it a promising candidate for CNS-targeting applications jkchemical.comfrontiersin.org.

Development of Optimized Dosing Regimens for Animal Health Applications

The development of optimized dosing regimens for this compound in animal health applications is a significant future research direction. Preliminary pharmacokinetic (PK) studies in horses have provided valuable insights into this compound's oral bioavailability and half-life, demonstrating that steady-state plasma levels can be achieved at concentrations sufficient to inhibit S. neurona replication wikipedia.org. These findings lay the groundwork for the subsequent development of therapeutic dosing regimens, which would then be evaluated in clinical trials, potentially comparing this compound to existing treatments like ponazuril (B1679043) for EPM wikipedia.org. Furthermore, the promising in vivo efficacy of this compound in C. parvum infected mouse and newborn calf models highlights its potential for broader veterinary applications nih.govontosight.aifrontiersin.orgfrontiersin.org. Future research will involve further toxicity studies, including multiple and escalated dosing, particularly in large animal models such as neonatal calves, to refine and validate optimal dosing strategies nih.gov. The need for effective treatments for cryptosporidiosis in cattle also underscores the importance of this research area nih.gov.

Investigation of Broader BKI Family Interactions and Potential Liabilities

Future research will continue to delve into the broader BKI family, exploring interactions and potential liabilities to inform the development of safer and more effective compounds. This compound, belonging to the 5-aminopyrazole-4-carboxamide (AC) scaffold, is already recognized for its improved safety profile compared to pyrazolopyrimidine (PP) based BKIs, particularly regarding hERG inhibition and cardiovascular effects nih.govwikipedia.orgwikipedia.orgbiosensis.comnih.govfrontiersin.org. However, the BKI family has shown varied toxicity profiles. For instance, other BKI analogs, specifically BKI-1770 and BKI-1841, have exhibited liabilities such as bone toxicity, characterized by the enlargement of the epiphyseal growth plate, and neurological effects, including dropped fetlocks and plantigrade stance, in young mice and calves jkchemical.comfrontiersin.orgfrontiersin.org. The absence of these specific toxicities in this compound in mice positions it as a more favorable candidate for continued development jkchemical.comfrontiersin.orgfrontiersin.org. Understanding the structural basis for these differential liabilities within the BKI family will be crucial for rational drug design. Research efforts are also directed towards developing BKIs with acceptable safety attributes for use during pregnancy, leveraging existing knowledge and computational predictions to address potential issues like systemic and gastrointestinal toxicities or teratogenicity observed in some AC compounds nih.govmims.com. The potential for combination therapy, aimed at reducing resistance, enhancing efficacy, broadening the spectrum of activity, or mitigating toxicity, represents another avenue for investigating BKI interactions nih.gov.

Strategic Considerations for this compound Advancement in Neglected Tropical Disease Research

Strategic advancement of this compound in neglected tropical disease (NTD) research represents a critical future direction. This compound's efficacy against pathogens causing cryptosporidiosis, toxoplasmosis, and neosporosis positions it squarely within the scope of NTD research nih.govwikipedia.orgwikipedia.orgontosight.aibiosensis.comnih.govwikipedia.orgfrontiersin.org. Cryptosporidiosis, a leading cause of diarrheal disease in children in resource-limited settings, is a recognized NTD, highlighting the urgent need for new treatments frontiersin.orgwikipedia.org. Toxoplasmosis is also a significant NTD, particularly severe in immunocompromised individuals and pregnant women mims.com. NTDs disproportionately affect the world's most impoverished populations and have historically received insufficient research attention nih.govuni.lusigmaaldrich.com. Global health funders are increasingly collaborating to accelerate the development of therapies for these diseases nih.gov. The ongoing development of an R&D Blueprint for NTDs by the World Health Organization and initiatives like the International Conference on Neglected Tropical Diseases (NTD) Research (InCORNTD) aim to prioritize research questions and direct funding towards the most urgent needs uni.lumedkoo.com. This compound's favorable safety profile, particularly its lack of bone toxicity or neurological effects observed in mice, makes it an attractive candidate for further development in these vulnerable populations, including infants and pregnant women, where safe and effective treatments are desperately needed nih.govfrontiersin.orgmims.comnih.gov. The strategic pathway for this compound will likely involve continued donor funding and collaborative efforts to bring this promising compound to those most affected by NTDs sigmaaldrich.com.

Q & A

Q. What practices enhance the reproducibility of this compound synthesis and characterization?

  • Methodological Answer : Follow IUPAC guidelines for compound naming and characterization. Report detailed synthetic protocols (e.g., reaction conditions, purification steps) and analytical data (e.g., HPLC purity ≥95%, NMR spectra) in supplementary materials. Use commercial reagent lot numbers and supplier information (e.g., Sigma-Aldrich) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BKI-1708
Reactant of Route 2
BKI-1708

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.